molecular formula C24H32N4O6 B2836669 Thalidomide-NH-C6-NH-Boc CAS No. 2093536-13-9

Thalidomide-NH-C6-NH-Boc

Cat. No.: B2836669
CAS No.: 2093536-13-9
M. Wt: 472.542
InChI Key: MYIJXYLTQWCASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-NH-C6-NH-Boc is a compound that features a thalidomide moiety, a hydrophilic polyethylene glycol spacer, and a tert-butoxycarbonyl (Boc) protected amine. Thalidomide is known for its role as an E3 ligase activator, promoting the ubiquitination of specific proteins. The Boc protecting group can be removed to reveal a primary amine, which can react with various substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-C6-NH-Boc involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-C6-NH-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Thalidomide-NH-C6-NH-Boc exerts its effects by promoting the ubiquitination and subsequent degradation of target proteins. The thalidomide moiety binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination of specific substrates. This process ultimately results in the degradation of the target proteins via the proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-C6-NH-Boc is unique due to its combination of a thalidomide moiety, a hydrophilic polyethylene glycol spacer, and a Boc-protected amine. This structure allows for versatile applications in targeted protein degradation and drug development .

Properties

IUPAC Name

tert-butyl N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O6/c1-24(2,3)34-23(33)26-14-7-5-4-6-13-25-16-10-8-9-15-19(16)22(32)28(21(15)31)17-11-12-18(29)27-20(17)30/h8-10,17,25H,4-7,11-14H2,1-3H3,(H,26,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIJXYLTQWCASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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